

NSC 405020: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	NSC 405020	
Cat. No.:	B537722	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **NSC 405020**, a specific inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). These guidelines are intended to support research and development activities in oncology, cell biology, and related fields.

Product Information

Name: NSC 405020

• Synonyms: 3,4-Dichloro-N-(1-methylbutyl)benzamide

Mechanism of Action: NSC 405020 is a non-catalytic, allosteric inhibitor of MMP-14. It
specifically targets the hemopexin (PEX) domain of MMP-14, thereby interfering with its
homodimerization and pro-tumorigenic functions without affecting the enzyme's catalytic
activity or the activation of pro-MMP-2.[1][2][3][4]

Solubility

Proper dissolution of **NSC 405020** is critical for accurate and reproducible experimental results. The following table summarizes the reported solubility in commonly used laboratory solvents. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can affect solubility.[2]



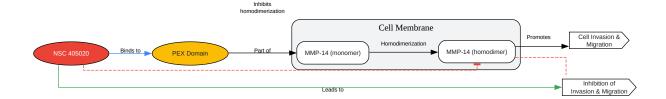
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 260[5]	~999[5]	Soluble up to 125 mg/mL.[2] Hygroscopic DMSO can significantly impact solubility. Use of fresh DMSO is recommended.[2]
Ethanol	≥ 96.4[6]	~370	Soluble up to 52 mg/mL.[2]
Water	Insoluble	-	

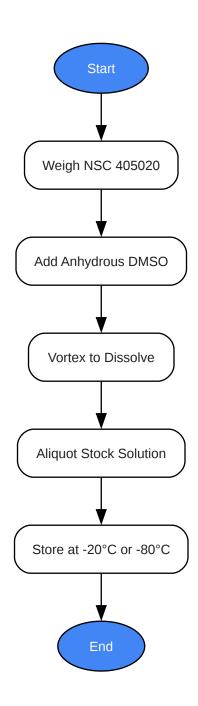
Molecular Weight of **NSC 405020**: 260.16 g/mol [4]

Signaling Pathway and Mechanism of Action

NSC 405020 exerts its inhibitory effects on MMP-14 through a unique allosteric mechanism. By binding to the PEX domain, it prevents the homodimerization of MMP-14, which is crucial for its function in cell migration and invasion. This is distinct from traditional MMP inhibitors that target the catalytic zinc-binding site.









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- To cite this document: BenchChem. [NSC 405020: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537722#nsc-405020-solubility-in-dmso-and-ethanol]

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